N-Acetylsulfathiazole-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

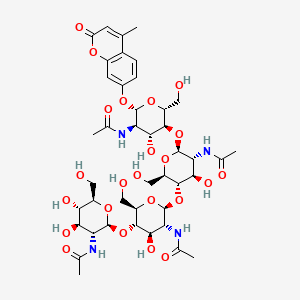

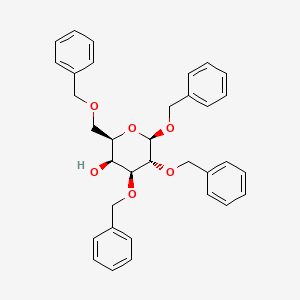

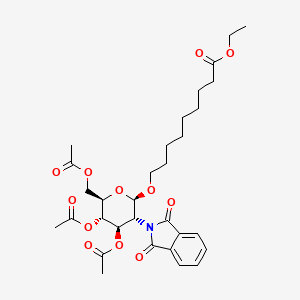

N-Acetylsulfathiazole-d4 is a biochemical used for proteomics research . It has a molecular formula of C11H7D4N3O3S2 and a molecular weight of 301.38 .

Synthesis Analysis

While specific synthesis information for N-Acetylsulfathiazole-d4 was not found, a study on the synthesis of new sulfonamides containing a sulfathiazole moiety might provide relevant insights . The study synthesized twelve sulfonamides by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .Physical And Chemical Properties Analysis

N-Acetylsulfathiazole-d4 has a molecular weight of 301.38 . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications

Analytical Methods in Environmental Studies

A study by Göbel et al. (2004) developed and validated an analytical method for the trace determination of macrolide antibiotics, six sulfonamides, the human metabolite N4-acetylsulfamethoxazole, and trimethoprim in wastewater. This method, which includes solid-phase extraction followed by reversed-phase liquid chromatography coupled to tandem mass spectrometry, is essential for investigating the occurrence and fate of chemicals in wastewater treatment, highlighting the environmental impact of pharmaceuticals (Göbel et al., 2004).

Drug Discovery and Chemical Synthesis

Kolb and Sharpless (2003) discussed the impact of click chemistry on drug discovery, including applications in combinatorial chemistry, proteomics, and DNA research. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, a reaction relevant to the synthesis and modification of compounds like N-Acetylsulfathiazole-d4, demonstrates the role of such chemical transformations in linking molecules with biological targets (Kolb & B. Sharpless, 2003).

Metabolic Studies

Cantilena et al. (2004) explored the metabolism of drugs by N‐Acetyltransferase 1 in vitro and in healthy volunteers, focusing on the inhibition of drug metabolism to reduce the formation of toxic metabolites. This research provides insights into the metabolic pathways involving acetylation and the potential for targeted inhibition, relevant to understanding the metabolism of sulfonamides and related compounds (Cantilena et al., 2004).

Novel Biological Activities

Saleem et al. (2018) investigated the synthesis, characterization, and biological activities of heterocyclic compounds, focusing on triazole moieties for potential applications in medicinal and diagnostic areas. This study exemplifies the ongoing efforts to design and synthesize novel compounds with auspicious biological profiles, including enzyme inhibition activities relevant to diseases such as Alzheimer's and diabetes (Saleem et al., 2018).

Future Directions

Mechanism of Action

Target of Action

N-Acetylsulfathiazole-d4 is a derivative of sulfathiazole, which is a member of the sulfonamide family . Sulfonamides are known to target bacterial enzymes, specifically the dihydropteroate synthase, which is crucial for the synthesis of folic acid . .

Mode of Action

Given its structural similarity to sulfathiazole, it is plausible that it may also act as a competitive inhibitor of bacterial dihydropteroate synthase, thereby disrupting the synthesis of folic acid and inhibiting bacterial growth .

Biochemical Pathways

As a potential inhibitor of dihydropteroate synthase, it could affect the folate synthesis pathway in bacteria, leading to a deficiency of this essential vitamin and subsequent inhibition of bacterial growth .

Result of Action

Based on its structural similarity to sulfathiazole, it is plausible that it may inhibit bacterial growth by disrupting the synthesis of folic acid .

properties

IUPAC Name |

N-[2,3,5,6-tetradeuterio-4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXNXWINFSDKMHD-QFFDRWTDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])S(=O)(=O)NC2=NC=CS2)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670103 |

Source

|

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020718-91-5 |

Source

|

| Record name | N-{4-[(1,3-Thiazol-2-yl)sulfamoyl](~2~H_4_)phenyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.